molecular formula C11H11NO3 B594957 8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid CAS No. 130532-67-1

8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid

Cat. No.: B594957
CAS No.: 130532-67-1
M. Wt: 205.213
InChI Key: LBIIXHZWQPIAIX-UHFFFAOYSA-N
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Description

8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid is a complex organic compound with a unique structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the naphthalene ring system, followed by the introduction of the hydroxyimino and carboxylic acid functional groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthalene derivatives, while reduction can produce compounds with altered functional groups.

Scientific Research Applications

8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use in drug development and disease treatment.

    Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, leading to potential therapeutic effects. The exact molecular targets and pathways involved are the subject of ongoing research, with studies aiming to elucidate the compound’s mode of action at the cellular and molecular levels.

Comparison with Similar Compounds

8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid can be compared with other similar compounds, such as:

    Naphthalene derivatives: These compounds share the naphthalene ring system but differ in their functional groups and properties.

    Hydroxyimino compounds: These compounds contain the hydroxyimino functional group and may have similar reactivity and applications.

    Carboxylic acids:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-hydroxyimino-6,7-dihydro-5H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-11(14)8-5-4-7-2-1-3-10(12-15)9(7)6-8/h4-6,15H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIIXHZWQPIAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)C(=O)O)C(=NO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60723682
Record name 8-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130532-67-1
Record name 8-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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